molecular formula C4H10O3P- B8808080 Di-ethylphosphite

Di-ethylphosphite

Cat. No. B8808080
M. Wt: 137.09 g/mol
InChI Key: VTWRFRVMKPWCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728159B2

Procedure details

Compounds of Formula II can be synthesised via a free radical promoted addition of a dialkyl phosphite to vinyl trialkoxy silane and then distillation, according to the procedure of G. H. Barnes and M. P. David in J. Org. Chem., 25, 1191, (1960). In this paper Barnes and David reported the synthesis of a number of organosilicon phosphonate esters and acids. They utilised known procedures for the free radical addition of dialkyl phosphites to double bonds. The state of this art is described in Org. Reactions. Vol. 13, 218-222. They reacted diethyl phosphite with vinyl triethoxy silane at 120-130° C. in the presence of a free radical initiator. The desired product, (EtO)3SiCH2CH2PO(OEt)2, was obtained after careful distillation in 33% yield.
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl trialkoxy silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH:9]([Si:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH2:10]>>[Si:11]([CH2:9][CH2:10][P:1]([O:5][CH2:6][CH3:7])([O:2][CH2:3][CH3:4])=[O:8])([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]

Inputs

Step One
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dialkyl phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
vinyl trialkoxy silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
the synthesis of a number of organosilicon phosphonate esters and acids

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Si](OCC)(OCC)(OCC)CCP(=O)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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